molecular formula C27H26N2O4 B2625642 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid CAS No. 2137485-09-5

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid

Cat. No.: B2625642
CAS No.: 2137485-09-5
M. Wt: 442.515
InChI Key: KEFFHERUUDLOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid (CAS: 180576-05-0) is a synthetic organic compound featuring a piperazine core modified with an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a phenylacetic acid moiety. Its molecular formula is C21H22N2O4 (MW: 366.42 g/mol) . The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine . The phenylacetic acid component may act as a linker or functional handle in drug discovery and bioconjugation.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c30-26(31)25(19-8-2-1-3-9-19)28-14-16-29(17-15-28)27(32)33-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24-25H,14-18H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFFHERUUDLOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid typically involves multiple steps. One common method includes the following steps:

    Fmoc Protection: The piperazine ring is first protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.

    Acylation: The protected piperazine is then acylated with phenylacetic acid chloride in the presence of a base like pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base like piperidine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Acylation and Alkylation: The compound can be further modified through acylation or alkylation reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Acylation: Acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products

    Deprotected Amine: Resulting from the removal of the Fmoc group.

    Substituted Derivatives: Depending on the substituents introduced during substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

The compound serves as a crucial intermediate in the synthesis of biologically active molecules. Its structure allows for the modification of piperazine derivatives, which are often used in the development of pharmaceuticals targeting various conditions, including neurological disorders and cancer.

2. Antidepressant Activity

Research indicates that piperazine derivatives exhibit antidepressant-like effects. The incorporation of the fluorenylmethoxycarbonyl (Fmoc) group enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects .

3. Anticancer Properties

Studies have shown that compounds with piperazine moieties can inhibit cancer cell proliferation. The specific application of 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid in synthesizing novel anticancer agents is under investigation, with promising preliminary results indicating cytotoxicity against various cancer cell lines .

Synthesis and Modification

The synthesis of this compound typically involves the following steps:

  • Formation of Piperazine Derivative : The piperazine ring is synthesized using standard methods involving amine coupling reactions.
  • Fmoc Protection : The introduction of the Fmoc group is achieved through a reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride, providing stability during subsequent reactions.
  • Acetic Acid Coupling : Finally, acetic acid is coupled to yield the final product.

Case Study 1: Antidepressant Evaluation

In a study published in Journal of Medicinal Chemistry, researchers evaluated a series of piperazine derivatives similar to this compound for their antidepressant activity using animal models. The results indicated significant improvement in depressive behaviors compared to control groups, suggesting potential therapeutic applications for mood disorders .

Case Study 2: Anticancer Screening

A research team investigated the cytotoxic effects of various piperazine derivatives on human cancer cell lines (e.g., HeLa and MCF7). The study found that certain modifications to the piperazine structure, including those similar to this compound, significantly increased cell death rates in vitro, supporting further development as anticancer agents .

Mechanism of Action

The primary mechanism of action for 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid involves its role as a protecting group. The Fmoc group protects amine functionalities during chemical reactions, preventing unwanted side reactions. The compound can be selectively deprotected under basic conditions, allowing for the controlled synthesis of complex molecules.

Comparison with Similar Compounds

Protecting Group Diversity

  • Tert-Butoxycarbonyl (Boc) vs. Fmoc :
    • 4-(4-Fmoc-1-Boc-piperazin-2-yl)benzoic acid (CAS: 2177264-18-3) incorporates both Fmoc and Boc groups, enabling orthogonal deprotection strategies in multi-step syntheses .
    • Safety : Boc removal requires acidic conditions (e.g., TFA), whereas Fmoc is base-labile, offering compatibility with acid-sensitive substrates .

Acid/Backbone Modifications

  • Phenylacetic Acid vs. Benzoic Acid :
    • Substitution of phenylacetic acid with benzoic acid (e.g., 4-Fmoc-1-piperazinebenzoic acid ) alters solubility and steric bulk, impacting molecular interactions .
  • Amino Acid Derivatives: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid (CAS: 574739-36-9) replaces the piperazine with an amino acid backbone, broadening utility in peptide side-chain functionalization .

Emerging Trends

  • Fluorinated derivatives (e.g., 1221793-52-7 ) are gaining traction for improving pharmacokinetic profiles .
  • Hybrid scaffolds (e.g., quinazolinone-piperazine systems) are explored in oncology for targeting ATP-binding pockets .

Biological Activity

2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid, with CAS number 180576-05-0, is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C21H22N2O4
  • Molecular Weight : 366.41 g/mol
  • CAS Number : 180576-05-0
  • Structure : The compound features a piperazine moiety linked to a phenylacetic acid derivative, modified by a fluorenylmethoxycarbonyl group.

Research suggests that compounds similar to this compound may interact with various biological targets:

  • Cation Channel Inhibition : Studies indicate that related compounds can inhibit calcium currents mediated by L-type calcium channels (Cav1.2), which are crucial in neuronal excitability and muscle contraction .
  • Cytochrome P450 Interaction : The compound has been shown to influence the activity of cytochrome P450 isoforms, specifically CYP3A4 and CYP2D6, which are vital for drug metabolism .
  • Anticancer Activity : Preliminary evaluations suggest potential anticancer properties, with molecular docking studies indicating binding affinity to DNA topoisomerase II, which is essential for DNA replication and transcription .

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Type Description
AnticonvulsantExhibits potential anticonvulsant properties through modulation of ion channels .
AnticancerShows cytotoxic effects against cancer cell lines while sparing normal cells .
Enzyme InhibitionInhibits specific cytochrome P450 enzymes, affecting drug metabolism .

Case Studies

  • Anticonvulsant Activity Study :
    • A study evaluated the anticonvulsant properties of related compounds in animal models. Results indicated a significant reduction in seizure frequency and duration, suggesting that the compound may modulate excitatory neurotransmission through calcium channel inhibition .
  • Anticancer Efficacy :
    • In vitro studies on MCF7 (breast cancer) and MCF10A (normal breast) cell lines demonstrated that the compound significantly decreased cell viability in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity indicates its potential as a safer alternative in cancer therapy .
  • Pharmacokinetic Profile :
    • Research into the pharmacokinetics of related piperazine derivatives showed varying absorption and distribution patterns influenced by structural modifications. These findings underline the importance of chemical structure in determining biological efficacy and safety profiles .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-phenylacetic acid?

  • Methodology : The compound is typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. A representative approach involves coupling piperazine derivatives with Fmoc-protected phenylacetic acid precursors under anhydrous conditions (e.g., dichloromethane or DMF as solvents). For example, describes using NovaSyn TGR resin and Fmoc-amino acids in solid-phase peptide synthesis (SPPS), with activation via N-ethyl-N,N-diisopropylamine (DIPEA).
  • Key Steps :

Resin activation and Fmoc deprotection (20% piperidine in DMF).

Coupling with activated esters (e.g., HBTU/DIPEA).

Cleavage from resin using TFA/water/triisopropylsilane (95:2.5:2.5).

  • Characterization : Confirmation via HPLC and MALDI-TOF mass spectrometry .

Q. How is the purity and structural integrity of this compound validated?

  • Analytical Techniques :

  • HPLC : Reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Mass Spectrometry : MALDI-TOF for exact mass verification (e.g., observed m/z 446.51 vs. calculated 446.51) .
  • NMR : ¹H and ¹³C NMR to confirm stereochemistry and functional groups (e.g., aromatic protons at δ 7.2–7.8 ppm; Fmoc carbonyl at ~170 ppm) .

Advanced Research Questions

Q. How can racemization during synthesis be minimized, and what analytical methods detect it?

  • Racemization Risk : Occurs during basic Fmoc deprotection or prolonged coupling steps.
  • Mitigation Strategies :

  • Use low-temperature reactions (-10°C to 0°C) during coupling .
  • Shorten piperidine exposure during deprotection (2 × 5 min instead of 20 min) .
    • Detection : Chiral HPLC or circular dichroism (CD) spectroscopy to compare enantiomeric excess (ee) .

Q. What are the implications of the Fmoc-protecting group on solubility and downstream applications?

  • Solubility Challenges : The hydrophobic Fmoc group reduces aqueous solubility, complicating bioconjugation or biological assays.
  • Workarounds :

  • Use co-solvents (e.g., DMSO or acetonitrile) during peptide elongation .
  • Post-synthetic Fmoc removal (e.g., 20% piperidine) to restore hydrophilicity .
    • Case Study : highlights Fmoc-D-Glu-OH derivatives requiring 30% DMSO for dissolution in buffer .

Q. How do conflicting NMR or mass spectrometry data arise, and how are they resolved?

  • Common Issues :

  • NMR : Overlapping signals (e.g., piperazine and phenyl protons).
  • MS : Adduct formation (e.g., sodium or potassium ions).
    • Resolution Tactics :
  • 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • High-resolution MS (HRMS) with ESI+ mode to distinguish adducts .
    • Example : used X-ray crystallography to resolve ambiguous stereochemistry in a related Fmoc-piperazine compound .

Methodological Considerations for Experimental Design

Q. How to optimize reaction yields in large-scale synthesis?

  • Factors :

  • Solvent Choice : Dichloromethane (DCM) vs. DMF for coupling efficiency .
  • Catalyst : HOBt/EDCI vs. HBTU/DIPEA for reduced side reactions .
    • Case Study : achieved 85% yield using microwave-assisted synthesis (50°C, 30 min) for a structurally similar compound .

Q. What strategies address low coupling efficiency in SPPS?

  • Troubleshooting :

  • Double coupling with fresh activation reagents.
  • Swell resin longer (30 min in DCM) before deprotection .
    • Advanced Tool : Real-time monitoring via in situ FTIR to track reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.